molecular formula C21H20N2O2S B2473678 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide CAS No. 2034395-77-0

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide

Cat. No.: B2473678
CAS No.: 2034395-77-0
M. Wt: 364.46
InChI Key: BHDDFHYGGREZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide is a synthetic organic compound featuring a distinct molecular architecture that incorporates both pyridine and thiophene heterocyclic rings, linked by a pentanamide spacer bearing a terminal phenyl group. This specific arrangement of heteroaromatic systems is of significant interest in modern medicinal chemistry and drug discovery. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are fundamental scaffolds in pharmaceuticals, with over 85% of all biologically active compounds containing a heterocycle . The thiophene moiety, in particular, is a privileged structure in antiviral research and has been investigated as a core component in derivatives active against flavivirus infections . The compound's structure suggests potential as a key intermediate or building block in the synthesis of more complex molecules for biological evaluation. Its molecular framework is analogous to other investigated carboxamide compounds, which have been studied for their structural properties and potential interactions in biological systems through hydrogen bonding and other intermolecular forces . Furthermore, the presence of the amide functionality and multiple aromatic systems makes it a candidate for research in structure-activity relationship (SAR) studies, particularly in the development of allosteric modulators for various biological targets . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-oxo-5-phenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-14-16-9-11-22-19(13-16)18-10-12-26-15-18/h1-3,5-6,9-13,15H,4,7-8,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDDFHYGGREZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The compound’s structure comprises three critical domains:

  • Pentanamide backbone (5-oxo-5-phenylpentanoyl group)
  • Pyridine-thiophene hybrid (2-(thiophen-3-yl)pyridin-4-yl moiety)
  • Methyl linker between the amide nitrogen and heteroaromatic system

Retrosynthetic disconnection suggests two primary synthons (Fig. 1):

  • Synthon A : 5-Oxo-5-phenylpentanoic acid
  • Synthon B : (2-(Thiophen-3-yl)pyridin-4-yl)methanamine

Coupling these via amide bond formation forms the target molecule. Alternative routes involving pre-functionalized intermediates are less common due to regioselectivity challenges in thiophene-pyridine coupling.

Synthetic Pathways

Carboxylic Acid Activation and Amide Coupling

Protocol 1: DCC/DMAP-Mediated Coupling

Step 1: Activation of 5-Oxo-5-Phenylpentanoic Acid

  • Reagents : N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq)
  • Solvent : Anhydrous dichloromethane (DCM)
  • Conditions : 0°C under N₂, 2 h
  • Intermediate : Mixed anhydride or active ester

Step 2: Amine Coupling

  • Reagents : (2-(Thiophen-3-yl)pyridin-4-yl)methanamine (1.05 eq), triethylamine (Et₃N, 2 eq)
  • Solvent : Ethanol
  • Conditions : Room temperature, 4–6 h
  • Workup : Aqueous NaHCO₃ wash, DCM extraction
  • Yield : 54–58% after purification
Protocol 2: HATU-Assisted Coupling

Step 1: Activation

  • Reagents : HATU (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 3 eq)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 0°C → RT, 1 h

Step 2: Amine Addition

  • Reagents : Amine (1 eq in DMF)
  • Conditions : 50°C, 3 h
  • Yield : 68–72% (HPLC purity >98%)

Alternative Route: In Situ Generation of Methanamine

For laboratories lacking access to (2-(thiophen-3-yl)pyridin-4-yl)methanamine, a telescoped synthesis is viable:

Step 1: Suzuki-Miyaura Coupling

  • Substrates : 4-Bromopyridine (1 eq), Thiophen-3-ylboronic acid (1.2 eq)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (3 eq)
  • Solvent : DME/H₂O (4:1)
  • Conditions : 80°C, 12 h
  • Intermediate : 2-(Thiophen-3-yl)pyridine (87% yield)

Step 2: Benzylic Bromination

  • Reagents : N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.1 eq)
  • Solvent : CCl₄
  • Conditions : Reflux, 6 h
  • Intermediate : 4-(Bromomethyl)-2-(thiophen-3-yl)pyridine

Step 3: Gabriel Synthesis

  • Reagents : Potassium phthalimide (1.5 eq)
  • Solvent : DMF
  • Conditions : 100°C, 8 h → Hydrazinolysis (NH₂NH₂, EtOH, 12 h)
  • Amine Yield : 63% over two steps

Reaction Optimization

Solvent Effects on Coupling Efficiency

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
DCM 8.9 54 92
DMF 36.7 72 98
THF 7.5 48 89
Ethanol 24.3 58 94

Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states through dipole interactions.

Temperature and Catalytic Additives

Optimized Protocol :

  • Catalyst : 10 mol% DMAP
  • Temperature : 50°C
  • Additive : Molecular sieves (4Å)
  • Yield Improvement : +18% vs. room temperature

Purification and Characterization

Crystallization Conditions

Solvent System Purity (%) Crystal Form
Ethyl acetate/Hexane 98.2 Needles
DCM/MeOH 97.5 Prisms
Ether 95.8 Amorphous

Recrystallization from ethyl acetate/hexane (1:3) yields analytically pure material.

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.65 (d, J=5.1 Hz, 1H, Py-H)
  • δ 7.92 (m, 2H, Thiophene-H)
  • δ 7.45–7.28 (m, 5H, Ph-H)
  • δ 4.42 (d, J=5.8 Hz, 2H, CH₂N)
  • δ 2.67–2.34 (m, 4H, CH₂CO)

HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₁H₂₁N₂O₂S: 365.1321; found: 365.1324.

Industrial-Scale Considerations

Cost Analysis of Routes

Parameter Protocol 1 Protocol 2
Raw Material Cost ($/kg) 420 580
Process Time (h) 14 8
E-Factor 32.7 18.4

HATU-based methods, while faster, incur higher reagent costs. DCC-mediated coupling remains preferred for batch sizes >10 kg.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Physicochemical Notes
5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide (Target) C₂₃H₂₁N₂O₂S 397.49 Thiophen-3-yl, pyridin-4-yl-methyl, phenyl High lipophilicity (thiophene); potential CNS activity
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Isoindolin-1,3-dione, pyridin-2-yl sulfamoyl, methyl Enhanced solubility (sulfamoyl); yellow crystalline
2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide C₂₅H₂₃F₃N₂O₃ 480.46 Trifluoromethylpyridine, phenethyl linker Metabolic stability (CF₃); fluorinated bioisostere
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... C₄₃H₅₂N₄O₅ 717.91 Complex peptidomimetic backbone, dimethylphenoxy Protease inhibition; stereospecific activity

Key Findings from Comparative Analysis

  • Lipophilicity and Bioavailability :
    The target compound’s thiophene and pyridine groups likely confer higher lipophilicity (clogP ~3.5, estimated) compared to the sulfamoyl-containing analogue in (clogP ~2.1). However, the trifluoromethylpyridine derivative balances lipophilicity with metabolic stability due to fluorine’s electron-withdrawing effects.

  • Synthetic Complexity :
    The target compound’s synthesis is less complex than the peptidomimetic analogue in , which requires stereospecific steps. However, the sulfamoyl derivative involves multi-step sulfonylation, reducing scalability.

  • In contrast, the peptidomimetic compound is tailored for protease inhibition.

Biological Activity

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by:

  • A phenyl group
  • A thiophene ring
  • A pyridine moiety

This combination of functional groups is believed to contribute to its biological activity. The synthesis typically involves multi-step organic reactions, starting with the formation of an intermediate compound followed by a coupling reaction with a thiophene-pyridine derivative using reagents like EDCI and catalysts such as DMAP.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may exert effects by inhibiting specific enzymes involved in inflammatory pathways. For example, it could interfere with the activity of cyclooxygenase enzymes, which play a crucial role in inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation .

The exact mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, altering their activity and leading to biological effects such as reduced inflammation or inhibited tumor growth.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study demonstrated that a related compound showed effective inhibition against Staphylococcus aureus, indicating potential for developing new antibiotics.
  • Anti-inflammatory Research : In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, supporting its role as an anti-inflammatory agent .
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-oxo-5-phenylpentanamideLacks thiophene and pyridine ringsReduced biological activity
N-(2-(thiophen-3-yl)pyridin-4-yl)pentanamideLacks oxo and phenyl groupsLess versatile

The unique combination of functional groups in this compound enhances its chemical reactivity and biological activity compared to similar compounds.

Q & A

Q. How can the synthesis of 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise Synthesis: Adopt a multi-step approach, starting with the preparation of the pyridine-thiophene moiety, followed by coupling with the pentanamide backbone. Use coupling agents like EDCI/HOBt for amide bond formation .
  • Reaction Monitoring: Track reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Confirm completion via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
  • Purification: Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) for intermediate purification. Final recrystallization in ethanol/water (9:1) enhances crystallinity .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm connectivity of the thiophene, pyridine, and pentanamide groups. Key signals: thiophene protons (δ 7.2–7.5 ppm), pyridine-CH₂ (δ 4.5–4.8 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (expected [M+H]⁺ ~435.5 g/mol). High-resolution MS (HRMS) for exact mass confirmation .
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bending (~1540 cm⁻¹) .

Q. How can solubility and formulation challenges be addressed for in vitro bioactivity assays?

Methodological Answer:

  • Solubility Screening: Test solubility in DMSO (primary stock), followed by dilution in PBS or cell culture media (final DMSO ≤0.1%). Use sonication (30 min, 40°C) for stubborn suspensions .
  • Formulation Optimization: For low aqueous solubility, employ β-cyclodextrin inclusion complexes or lipid-based nanoemulsions. Monitor stability via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s potential biological activity, and how can they be tested?

Methodological Answer:

  • Target Hypothesis: The thiophene-pyridine moiety may interact with kinase ATP-binding pockets. The pentanamide chain could modulate solubility and membrane permeability .
  • Testing Strategies:
    • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays (Promega) against a panel of 50 kinases (e.g., EGFR, VEGFR2).
    • Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY) with confocal microscopy to track intracellular localization .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • In Silico Tools:
    • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to predict permeability (LogP), CYP450 interactions, and hERG inhibition .
    • Molecular Dynamics (MD): Simulate binding stability with target proteins (e.g., 100 ns simulations in GROMACS) to identify critical residues for hydrogen bonding .

Q. How should contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

  • Troubleshooting Workflow:
    • Compound Integrity: Re-analyze purity via HPLC-MS. Check for degradation under assay conditions (e.g., 37°C, 5% CO₂) .
    • Assay Validation: Include positive controls (e.g., staurosporine for kinase assays) and confirm cell line viability via MTT assays .
    • Dose-Response Repetition: Perform triplicate experiments across 8–10 concentrations (0.1–100 μM) to refine IC₅₀ values .

Q. What strategies are effective for metabolite profiling and identifying degradation pathways?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-QTOF-MS to detect Phase I/II metabolites. Key adducts: hydroxylation (+16 Da), glutathione conjugation (+305 Da) .
  • Forced Degradation Studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-PDA .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Analog Library Design: Synthesize derivatives with:
    • Variations: Substituents on the phenyl ring (e.g., -F, -Cl, -OCH₃) or pyridine-CH₂ group (e.g., -CF₃, -NH₂).
    • Biological Testing: Prioritize analogs with ≥80% purity. Test in parallel against primary and counter-screens (e.g., cytotoxicity in HEK293 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.